1-(2-nitrobenzyl)-1H-pyrrole 1-(2-nitrobenzyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 81729-45-5
VCID: VC14414636
InChI: InChI=1S/C11H10N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-8H,9H2
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

1-(2-nitrobenzyl)-1H-pyrrole

CAS No.: 81729-45-5

Cat. No.: VC14414636

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-nitrobenzyl)-1H-pyrrole - 81729-45-5

Specification

CAS No. 81729-45-5
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 1-[(2-nitrophenyl)methyl]pyrrole
Standard InChI InChI=1S/C11H10N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-8H,9H2
Standard InChI Key UPIYVJIZPXBIAS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=CC=C2)[N+](=O)[O-]

Introduction

PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
CAS Number22162-51-2
SMILESC1=CC=C(C(=C1)CN2C=CC=C2C=O)N+[O-]
InChI KeyAKFAPUIPEQSHJL-UHFFFAOYSA-N

The compound’s structure features a pyrrole ring conjugated with a benzyl group, where the benzene ring bears a nitro substituent at the 2-position. This arrangement creates a dihedral angle of 83.96° between the pyrrole and benzene rings, with the nitro group twisted by 5.92° from the benzene plane . This conformational flexibility is critical for its reactivity and intermolecular interactions.

Synthesis and Reactivity

Synthetic Routes

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is synthesized via nucleophilic substitution reactions. A common method involves reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of sodium hydride (NaH) as a base, typically in N,N-dimethylformamide (DMF) under inert conditions (e.g., argon) . The reaction proceeds through deprotonation of the pyrrole nitrogen, followed by alkylation with the 2-nitrobenzyl bromide.

StepReagents/ConditionsYield
DeprotonationNaH, DMF, 0–25°CN/A
Alkylation2-Nitrobenzyl bromide, argon~95% crude
PurificationPetroleum ether/ethyl acetateCrystalline

This method is efficient, with reported yields exceeding 90% for crude products . Alternative approaches, such as scandium triflate-catalyzed reactions, have been explored for related pyrrole derivatives but are less documented for this specific compound .

Reactivity and Functional Groups

The aldehyde group at the 2-position of the pyrrole ring enables further functionalization, such as:

  • Oxidation: Conversion to carboxylic acids or participation in redox reactions.

  • Condensation: Formation of Schiff bases with amines, useful in medicinal chemistry.

  • Cross-coupling: Palladium-catalyzed reactions for aryl or alkenyl substitutions .

The nitro group enhances electron-withdrawing effects, stabilizing intermediates in electrophilic aromatic substitutions.

Crystal Structure and Solid-State Properties

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/c . Key features include:

  • Unit cell dimensions: a = 12.92 Å, b = 10.29 Å, c = 15.18 Å.

  • Dihedral angle: 83.96° between the pyrrole and benzene rings.

  • Nitro group orientation: Twisted 5.92° from the benzene plane.

ParameterValueReference
Space GroupP2₁/c
Unit Cell Volume1995.8(4) ų
Centroid-Centroid Distance3.725(3) Å (benzene rings)

Intermolecular Interactions

Weak C—H···O hydrogen bonds dominate the crystal packing, aligning molecules into columns along the 100 direction . These interactions contribute to the compound’s stability in the solid state.

Applications in Research and Industry

Pharmaceutical Intermediates

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde serves as a key intermediate in synthesizing complex molecules, including:

  • Lixivaptan: A vasopressin receptor antagonist used to treat hyponatremia .

  • Anticancer agents: Derivatives with aldehyde groups can undergo condensation to form bioactive heterocycles .

SupplierPurityPrice RangeLocation
Shanghai Chemspec Co. LtdN/AInquiry-basedChina
AK Scientific95%DiscontinuedGlobal

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